![molecular formula C19H21N3O5S B3676604 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3676604.png)
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide
Übersicht
Beschreibung
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide, also known as MPSPB, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPSPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Wirkmechanismus
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide inhibits the activity of CA IX, which is involved in regulating the pH of cancer cells. Cancer cells have a higher pH than normal cells, which promotes their growth and survival. By inhibiting CA IX, 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and physiological effects:
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity is important for minimizing side effects and maximizing efficacy. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide is a useful tool for studying the role of CA IX in cancer biology. It can be used to investigate the biochemical and physiological effects of CA IX inhibition, and to test the efficacy of new cancer therapies that target CA IX. However, 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide has some limitations for lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide and CA IX inhibition. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the use of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide as a diagnostic tool for detecting CA IX expression in cancer cells. Finally, further research is needed to optimize the pharmacokinetic properties of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide and to develop more potent and selective CA IX inhibitors.
Wissenschaftliche Forschungsanwendungen
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide has been extensively studied for its potential as a cancer treatment. CA IX is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(3-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-8-10-21(11-9-14)28(26,27)18-7-2-4-15(12-18)19(23)20-16-5-3-6-17(13-16)22(24)25/h2-7,12-14H,8-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNWHLSEVCRCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.